(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Description
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a substituted acrylamide derivative featuring a brominated aromatic core, a (4-chlorophenyl)methoxy substituent, and a 2-methyl-4-nitrophenyl amide group.
Properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O4/c1-15-10-21(29(31)32)7-8-22(15)28-24(30)18(13-27)11-17-12-19(25)4-9-23(17)33-14-16-2-5-20(26)6-3-16/h2-12H,14H2,1H3,(H,28,30)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPACJIYZJSRSE-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-[(4-Chlorophenyl)Methoxy]Benzaldehyde
Step 1: Bromination of 2-Hydroxybenzaldehyde
5-Bromo-2-hydroxybenzaldehyde is synthesized via electrophilic bromination using bromine in acetic acid at 0–5°C, achieving >85% yield. Regioselectivity is governed by the ortho-directing hydroxyl group.
Step 2: Etherification with 4-Chlorobenzyl Bromide
The phenolic hydroxyl group undergoes alkylation with 4-chlorobenzyl bromide (1.2 eq) in acetone, catalyzed by potassium carbonate (2.5 eq) under reflux (12 h). Workup includes neutralization and silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 78–82% of the ether product.
Knoevenagel Condensation to Form α,β-Unsaturated Nitrile
Step 3: Formation of (E)-3-(5-Bromo-2-[(4-Chlorophenyl)Methoxy]Phenyl)-2-Cyanoacrylic Acid
A mixture of 5-bromo-2-[(4-chlorophenyl)methoxy]benzaldehyde (1.0 eq), cyanoacetic acid (1.5 eq), and piperidine (0.1 eq) in toluene is heated at 110°C for 6 h. The reaction is monitored by TLC (Rf = 0.5 in dichloromethane:methanol = 9:1). The precipitated product is filtered and recrystallized from ethanol, yielding 70–75% of the (E)-isomer.
Enamide Formation via Acylative Coupling
Step 4: Activation of Carboxylic Acid
The acrylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in anhydrous dichloromethane at 0°C for 2 h, followed by evaporation to yield the acyl chloride.
Step 5: Coupling with 2-Methyl-4-Nitroaniline
The acyl chloride is reacted with 2-methyl-4-nitroaniline (1.1 eq) in tetrahydrofuran (THF) using triethylamine (3.0 eq) as base at room temperature for 24 h. Purification via flash chromatography (ethyl acetate:hexane = 1:3) affords the title compound in 65–70% yield.
Reaction Optimization and Mechanistic Insights
Stereochemical Control in Knoevenagel Reaction
The (E)-configuration of the α,β-unsaturated nitrile is favored by:
Protecting Group Strategies
- Nitro group stability : The nitro substituent on the aniline remains intact under mild coupling conditions (pH 7–8, room temperature).
- Ether stability : The benzyl ether linkage resists cleavage during acidic (HCl/THF) or basic (KOH/EtOH) workups.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivative Synthesis
The enamide scaffold demonstrates potential in:
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro or cyano groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound distinguishes itself through the combination of bromine, (4-chlorophenyl)methoxy, and a 2-methyl-4-nitrophenyl amide, which may enhance lipophilicity and π-π stacking compared to simpler benzamides like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide .
- XCT790 (a known ERRα inverse agonist) shares the acrylamide backbone but replaces bromine with trifluoromethyl groups, improving metabolic stability and target selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The bromine and chlorophenyl groups in the target compound increase logP (~4.2 estimated) compared to non-halogenated analogues (e.g., XCT790, logP ~3.8), suggesting improved membrane permeability but higher risk of off-target binding.
- Solubility: Nitro and cyano groups enhance dipole interactions but reduce aqueous solubility compared to morpholine- or piperazine-containing acrylamides (e.g., 30a and 31a in ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodology :
- Stepwise synthesis : Begin with bromination of the phenolic precursor, followed by etherification using 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). The cyano group is introduced via nucleophilic substitution, and the final enamide is formed through condensation with 2-methyl-4-nitroaniline using coupling agents like EDCI/HOBt .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance reaction efficiency. Ethanol is preferred for recrystallization to minimize byproducts .
- Analytical validation : Confirm intermediate purity via TLC and final product structure using / NMR (δ 7.8–8.2 ppm for nitro groups; δ 4.5–5.0 ppm for methoxy) and HPLC (retention time ~12.5 min with C18 column) .
Q. How should researchers characterize this compound’s physicochemical properties?
- Key parameters :
- Melting point : Determine via differential scanning calorimetry (DSC; expected range: 180–190°C).
- Solubility : Test in DMSO (>50 mg/mL) and aqueous buffers (pH 2–10) to assess bioavailability .
- Spectroscopic data : Collect FT-IR peaks for C≡N (~2200 cm), amide C=O (~1680 cm), and nitro groups (~1520 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties relevant to bioactivity?
- Methodology :
- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. This predicts reactivity at the cyano and nitro sites .
- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and vibrational spectra with experimental data to refine models .
- Application : Correlate electron-withdrawing effects of the nitro group with observed enzyme inhibition (e.g., IC trends in kinase assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values (e.g., 5.0 µM vs. 12.0 µM for cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardize protocols : Use identical cell lines (e.g., MCF-7 breast cancer cells) and ATP-based viability assays with controls for nitroreductase interference .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers due to compound degradation (e.g., nitro group reduction in acidic media) .
Q. How can crystallographic tools (e.g., SHELX) resolve ambiguous structural features?
- Workflow :
- Data collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data. Use synchrotron sources for weak scatterers like bromine .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and restraints for disordered 4-chlorophenyl groups. Validate with R < 0.05 .
Q. What experimental designs validate hypothesized enzyme-binding mechanisms?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP pockets. Prioritize hydrogen bonds between the cyano group and Lys123 residue .
- Mutagenesis : Engineer mutations (e.g., Lys123Ala) and compare inhibition kinetics via Surface Plasmon Resonance (SPR; expected K shift from 10 nM to >1 µM) .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH ~ -15 kcal/mol) to confirm entropy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
